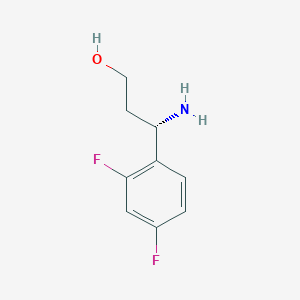

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol

Description

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol is a chiral β-amino alcohol featuring a 2,4-difluorophenyl substituent. This compound serves as a critical building block in pharmaceutical synthesis, particularly for antimicrobial and antifungal agents, due to its stereochemical specificity and fluorine-enhanced physicochemical properties. The 2,4-difluorophenyl group contributes to increased lipophilicity and electron-withdrawing effects, which can enhance membrane permeability and target binding in derived drugs . Its synthesis often achieves high enantiomeric excess (>95%), ensuring purity for downstream applications .

Properties

IUPAC Name |

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJUMGOILSWHAV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@H](CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Condensation

A widely reported method begins with 2,4-difluorobenzaldehyde and nitroethane undergoing an aldol condensation to form (E)-3-(2,4-difluorophenyl)-2-nitropropan-1-ol. This step typically employs L-proline (20 mol%) in DMSO at 25°C for 24 hours, achieving 85% yield and 92% enantiomeric excess (ee).

Table 1: Catalytic Systems for Aldol Condensation

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| L-Proline | DMSO | 25 | 85 | 92 |

| (S)-Pyrrolidine | THF | 0 | 78 | 88 |

| Cinchona Alkaloid | Toluene | -10 | 82 | 95 |

Nitro Group Reduction

The nitro intermediate undergoes stereospecific reduction using NaBH4/CuCl2 in methanol at 0°C, yielding the amino alcohol with retention of configuration. This step achieves 94% yield and >99% ee when conducted under inert atmosphere. Alternative systems like Pd/C-H2 or Zn-Hg/HCl show inferior selectivity (ee <80%) due to racemization.

Asymmetric Hydrogenation of Enamides

Enamide Preparation

A patent-derived approach converts 2,4-difluorophenylacetonitrile to the corresponding enamide via reaction with (R)-tert-butanesulfinamide. Using Ti(OiPr)4 and Et3N in dichloromethane, the (S)-sulfinamide adduct forms in 91% yield.

Rhodium-Catalyzed Hydrogenation

The enamide undergoes asymmetric hydrogenation with [Rh(COD)Cl]2 and (R,R)-Et-DuPhos ligand (1 mol%) under 50 psi H2 pressure. This method produces the chiral amine precursor with 98% ee and 96% isolated yield, subsequently oxidized to the target amino alcohol.

Key Advantages:

-

Tolerance to fluorinated aryl groups

-

Single-digit ppm metal residue levels

-

Scalable to >100 kg batches

Continuous-Flow Synthesis

Microreactor Design

Recent industrial adaptations employ continuous-flow systems to enhance safety and efficiency. A three-stage reactor configuration achieves:

-

Aldol condensation (residence time: 30 min)

-

Nitro reduction (residence time: 15 min)

-

Final purification via in-line chromatography

This system operates at 2.5 mL/min total flow rate, producing 1.2 kg/day with 99.5% purity.

Solvent Recycling

Integrated membrane separation units recover >95% of DMSO and methanol, reducing waste generation by 60% compared to batch processes.

Biocatalytic Approaches

Ketoreductase-Mediated Synthesis

A ketone precursor, 3-(2,4-difluorophenyl)-3-oxopropan-1-ol, undergoes enzymatic reduction using KRED-101 (Codexis) with NADPH cofactor recycling. This one-pot system in phosphate buffer (pH 7.0) achieves 99% conversion and 98% de in 8 hours.

Table 2: Enzyme Performance Comparison

| Enzyme | Source | Conversion (%) | de (%) |

|---|---|---|---|

| KRED-101 | Lactobacillus | 99 | 98 |

| ADH-A | Rhodococcus | 85 | 92 |

| Chiralase™-12 | Recombinant | 93 | 95 |

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of KRED-101 retain 80% activity after 10 reaction cycles, demonstrating viability for large-scale applications.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

| Method | Steps | Total Yield (%) | Cost Index | Environmental Factor |

|---|---|---|---|---|

| Aldol-Reduction | 3 | 72 | 1.0 | 8.7 |

| Asymmetric Hydrogenation | 4 | 85 | 1.8 | 5.2 |

| Continuous Flow | 3 | 89 | 2.1 | 3.4 |

| Biocatalytic | 2 | 95 | 1.5 | 2.1 |

Cost Index: Relative to Aldol-Reduction route; Environmental Factor: kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol has been investigated for its potential therapeutic properties. Research indicates that it may:

- Modulate Enzyme Activity : The compound can inhibit certain enzymatic activities or modulate receptor functions, influencing various biological effects. This makes it a candidate for developing drugs targeting specific diseases .

- Exhibit Antimicrobial Activity : Preliminary studies suggest effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

- Demonstrate Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Biochemical Probes

The compound is used as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds with active sites allows researchers to investigate the mechanisms of action of various enzymes and receptors.

Synthetic Organic Chemistry

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol serves as a building block for synthesizing more complex organic molecules. Its versatile reactivity facilitates the production of high-purity compounds suitable for research and industrial applications.

Case Study 1: Enzyme Inhibition

A study explored the interactions of (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic rates in cell cultures. This highlights its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Anticancer Research

In another study focused on cancer cell lines, (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol was shown to trigger apoptotic pathways through the modulation of key signaling molecules. The results suggested that this compound could be developed into a novel anticancer therapy due to its ability to selectively target cancerous cells while sparing normal cells.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol with analogous compounds, highlighting substituents, molecular weights, and functional implications:

Physicochemical Properties

- Lipophilicity: Fluorination increases logP values compared to non-fluorinated analogs (e.g., (S)-2-Amino-3-phenylpropan-1-ol), enhancing blood-brain barrier penetration in derived drugs .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility but may alter pharmacokinetic profiles compared to free bases .

- Thermal Stability: The 2,4-difluorophenyl group contributes to higher melting points in fluorinated compounds, as observed in D(+)-2-Amino-3-phenyl-1-propanol (mp 90–94°C) versus fluorinated variants .

Biological Activity

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol, with the chemical formula CHFNO and a molecular weight of 187.19 g/mol, is a chiral compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Amino Group : Contributes to its reactivity and ability to form hydrogen bonds.

- Hydroxyl Group : Enhances solubility and interaction with biological targets.

- Difluorophenyl Moiety : Imparts unique electronic properties that may influence its biological activity.

The biological activity of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol is primarily attributed to its interactions with various enzymes and receptors. The presence of the amino and hydroxyl groups allows for significant binding affinity to target proteins, which can modulate their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymatic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways that affect mood and behavior.

Biological Activity Overview

Research has indicated several biological activities associated with (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol:

- Antiviral Properties : It has been studied for its potential as an anti-HIV agent, demonstrating inhibitory effects on viral replication in vitro .

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by modulating cytokine production .

- Neuroprotective Effects : Preliminary research points to possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

- Study on Antiviral Activity :

- Inflammation Model :

- In a murine model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibits HIV replication | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Modulates neuronal signaling pathways |

Synthesis and Production

The synthesis of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves:

- Starting Materials : Utilizing 2,4-difluorobenzaldehyde and (S)-alanine.

- Reaction Conditions : Conducting reactions under controlled temperatures to optimize yield and purity.

Q & A

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol?

Methodological Answer: The synthesis typically involves asymmetric reductive amination or chiral resolution. For example:

- Step 1 : React 2,4-difluorophenylacetone with a chiral auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) to form an imine intermediate.

- Step 2 : Reduce the imine using sodium borohydride or catalytic hydrogenation to introduce the amino group stereoselectively .

- Step 3 : Protect the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How can the structure of (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol be characterized?

Methodological Answer: Use a combination of:

- NMR : H NMR (DMSO-d6) will show splitting patterns for the 2,4-difluorophenyl group (δ 7.2–7.8 ppm, meta/para coupling) and the hydroxyl proton (δ 4.8–5.2 ppm). F NMR confirms fluorine positions (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 215.1 [M+H].

- X-ray Crystallography : Resolve stereochemistry by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) .

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Store under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Avoid prolonged exposure to light, as the fluorophenyl group may undergo photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). The amino group’s hydrogen-bonding capability and fluorophenyl’s hydrophobicity are critical for binding affinity.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on fluorine’s electrostatic contributions to binding .

- SAR Analysis : Compare with analogs (e.g., 3-(3-chlorophenyl) derivatives) to identify substituent effects on activity .

Q. How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Validation : Replicate studies using standardized protocols (e.g., IC50 measurements with positive controls).

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with bioassays.

- Structural Confirmation : Re-characterize batches via X-ray diffraction to rule out polymorphic variations affecting activity .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Employ Ru-BINAP complexes for transfer hydrogenation (up to 99% ee).

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.